The synthesis of 4-fluoro-3-iodobenzamide can be achieved through a multi-step process. One method involves using 3-bromo-4-fluorotoluene as the starting material. This precursor undergoes several transformations, including the introduction of a guanidine group and subsequent radiolabeling with iodine-131 or astatine-211. This particular synthesis route highlights the versatility of modifying 4-fluoro-3-iodobenzamide for specific applications, such as radiolabeling for imaging or therapy.
The primary application of 4-fluoro-3-iodobenzamide explored in the available research is its potential as a diagnostic and therapeutic agent for tumors expressing the norepinephrine transporter (NET). Studies demonstrate its effectiveness in preclinical models, where radiolabeled 4-fluoro-3-iodobenzamide showcased improved tumor imaging and targeted radionuclide therapy compared to MIBG. This indicates its potential for improved diagnosis and treatment of NET-expressing tumors in humans.
CAS No.: 500-56-1
CAS No.: 802590-64-3
CAS No.: 13966-05-7
CAS No.: 20772-38-7
CAS No.:
CAS No.: 506-78-5